Physicochemical Profiling and High-Resolution Mass Spectrometry (HRMS) Characterization of 2-(3-Methyl-5-nitrophenyl)acetic acid
Physicochemical Profiling and High-Resolution Mass Spectrometry (HRMS) Characterization of 2-(3-Methyl-5-nitrophenyl)acetic acid
Executive Summary
In modern drug discovery and targeted metabolomics, the precise characterization of building blocks and intermediate metabolites is non-negotiable. 2-(3-Methyl-5-nitrophenyl)acetic acid (CAS: 1261444-79-4)[1] is a highly versatile organic compound utilized as a critical pharmacophore precursor. This technical whitepaper provides an authoritative, in-depth guide to the physicochemical properties, exact mass determination, and a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for the rigorous analysis of this compound.
Structural Causality & Physicochemical Properties
Understanding the behavior of a molecule in both biological matrices and chromatographic systems requires analyzing the causality behind its structural features.
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The Carboxylic Acid Moiety: Confers a pKa of approximately 4.1–4.3. This ensures that in physiological or slightly basic conditions, the molecule is deprotonated, making it highly soluble in aqueous media and an ideal candidate for negative-ion electrospray ionization (ESI-).
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The Nitro Group (-NO₂): Positioned meta to the acetic acid group, this strongly electron-withdrawing moiety stabilizes the conjugate base through inductive effects, slightly lowering the pKa compared to unsubstituted phenylacetic acid. It also serves as a prime synthetic handle for downstream reduction to an aniline derivative.
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The Methyl Group (-CH₃): Provides a weak electron-donating effect and increases steric bulk, which subtly modulates the lipophilicity (LogP) and influences its retention time during reversed-phase liquid chromatography.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the compound, essential for predictive modeling and assay development[2]:
| Parameter | Value | Causality / Analytical Implication |
| Chemical Name | 2-(3-Methyl-5-nitrophenyl)acetic acid | Standard IUPAC nomenclature. |
| CAS Number | 1261444-79-4 | Unique identifier for procurement and safety[1]. |
| Molecular Formula | C₉H₉NO₄ | Dictates the isotopic distribution pattern. |
| Molecular Weight | 195.17 g/mol | Average mass used for bulk stoichiometric calculations. |
| Monoisotopic Exact Mass | 195.0532 Da | Critical for HRMS mass window extraction (< 5 ppm). |
| H-Bond Donors / Acceptors | 1 / 4 | Influences interaction with polar stationary phases (e.g., HILIC)[2]. |
| Rotatable Bonds | 3 | Contributes to conformational flexibility in binding pockets[2]. |
| Topological Polar Surface Area | ~83.1 Ų | Predicts moderate membrane permeability. |
Exact Mass Determination & Ionization Dynamics
In high-resolution mass spectrometry, nominal mass is insufficient. We must rely on the monoisotopic exact mass to eliminate isobaric interference. The exact mass of C₉H₉NO₄ is calculated using the most abundant isotopes:
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C (x9): 9 × 12.000000 = 108.000000
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H (x9): 9 × 1.007825 = 9.070425
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N (x1): 1 × 14.003074 = 14.003074
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O (x4): 4 × 15.994915 = 63.979660
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Sum (Exact Mass): 195.053159 Da
Ionization Causality: Because 2-(3-Methyl-5-nitrophenyl)acetic acid is an organic acid, it readily loses a proton (H⁺) in solution. Therefore, the most sensitive detection mode is ESI negative mode (ESI-) . The resulting deprotonated species, [M-H]⁻, has an expected exact mass of 194.0459 Da (195.053159 - 1.007825 + 0.0005485 [electron mass]). This value is the cornerstone of our targeted extraction window.
Analytical Workflow: Self-Validating LC-HRMS Protocol
To ensure data integrity, I have designed a self-validating LC-HRMS protocol grounded in established3[3] and 4[4].
Step-by-Step Methodology
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System Suitability Testing (SST): Self-Validation Step. Before running actual samples, inject a procedural blank followed by a known reference standard of phenylacetic acid. Verify that the mass accuracy is within < 5 ppm and the retention time drift is < 0.1 min. If the system fails this, recalibrate the Orbitrap/TOF analyzer.
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Sample Preparation: Dissolve the analyte in a 5% Methanol/95% Water mixture. Causality: Matching the sample diluent to the initial mobile phase conditions prevents peak broadening and solvent-induced peak splitting.
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Chromatographic Separation:
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Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: 10 mM Ammonium Acetate in Water.
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Mobile Phase B: Acetonitrile.
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Causality: While formic acid is common, it can suppress the ESI- signal of weak acids. As noted in5, ammonium acetate buffers the pH near the analyte's pKa, stabilizing retention times and maximizing the [M-H]⁻ signal intensity[5].
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HRMS Acquisition: Operate the mass spectrometer in ESI negative mode. Set the resolution to ≥ 70,000 FWHM.
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Data Processing: Extract the Extracted Ion Chromatogram (EIC) at m/z 194.0459 with a mass tolerance window of ± 5 ppm.
Fig 1. LC-HRMS analytical workflow for characterizing 2-(3-Methyl-5-nitrophenyl)acetic acid.
Synthetic Utility & Downstream Applications
In drug development, 2-(3-Methyl-5-nitrophenyl)acetic acid acts as a bifunctional hub. The presence of both a carboxylic acid and a nitro group allows for divergent synthetic pathways:
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Pathway A (Nitro Reduction): The nitro group can be reduced to an amine (using H₂ over Pd/C catalyst), yielding 2-(3-Amino-5-methylphenyl)acetic acid. This aniline derivative is highly nucleophilic and can be used to synthesize complex heterocyclic scaffolds.
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Pathway B (Amidation): The carboxylic acid can be activated (e.g., via EDC/HOBt) and coupled with various primary or secondary amines to form stable amide bonds, a fundamental step in building peptide mimetics or targeted pharmacophores.
Fig 2. Divergent synthetic pathways utilizing 2-(3-Methyl-5-nitrophenyl)acetic acid.
References
- Title: 2-(3-Methyl-5-nitrophenyl)
- Title: CAS:23876-15-5, 2-甲基-3-硝基苯基乙酸 - 毕得医药 (Physicochemical Properties)
- Source: nih.
- Title: Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues...
- Source: lcms.
Sources
- 1. 2-(3-Methyl-5-nitrophenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 2. CAS:23876-15-5, 2-甲基-3-硝基苯基乙酸-毕得医药 [bidepharm.com]
- 3. Validation of a dual LC-HRMS platform for clinical metabolic diagnosis in serum, bridging quantitative analysis and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
